[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine is a chemical compound with the molecular formula C13H27N3 and a molecular weight of 225.38 g/mol. This compound is characterized by its piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, and a cycloheptyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine typically involves the reaction of cycloheptylmethylamine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine is used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities, including its anti-inflammatory properties. It has shown promise in reducing inflammation in various experimental models.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of specific enzymes or modulate receptor signaling, leading to a reduction in inflammation.
Comparison with Similar Compounds
Piperazine derivatives
Cycloheptylamine derivatives
Other piperazine-containing compounds
Uniqueness: What sets [1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine apart from other similar compounds is its specific structural features, such as the combination of the cycloheptyl group and the 4-methylpiperazine moiety. These features contribute to its unique biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-8-10-16(11-9-15)13(12-14)6-4-2-3-5-7-13/h2-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGKSYAXUJMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.